1-Bromo-2,2,3-trimethylpentane is an organic compound classified as an alkyl halide. Its molecular formula is , and it has a molecular weight of approximately 193.12 g/mol. The compound features a bromine atom attached to the first carbon of a branched pentane chain, which also includes three methyl groups on the second and third carbons. This unique structure contributes to its physical and chemical properties, such as its boiling point and reactivity.
The structural representation of 1-bromo-2,2,3-trimethylpentane can be described using the Simplified Molecular Input Line Entry System (SMILES) notation as CCC(C)C(C)(C)CBr
, indicating the arrangement of carbon and bromine atoms within the molecule .
1-Bromo-2,2,3-trimethylpentane can be synthesized through several methods:
1-Bromo-2,2,3-trimethylpentane finds utility in various fields:
Interaction studies involving 1-bromo-2,2,3-trimethylpentane primarily focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting reaction outcomes in synthetic applications. For example:
1-Bromo-2,2,3-trimethylpentane shares similarities with other bromoalkanes but has unique structural features that influence its reactivity and properties. Here are some similar compounds for comparison:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-2-methylpentane | Less branched; simpler structure | |
1-Bromo-3-methylpentane | Different branching pattern; distinct reactivity | |
1-Bromo-2,4-dimethylpentane | Different branching; potential steric hindrance | |
1-Bromo-3,3-dimethylbutane | Similar molecular weight; different carbon framework |
The uniqueness of 1-bromo-2,2,3-trimethylpentane lies in its specific branching pattern that affects its physical properties such as boiling point and reactivity compared to these structurally similar compounds. Its tertiary carbon structure also influences its stability during radical reactions more favorably than primary or secondary counterparts.
1-Bromo-2,2,3-trimethylpentane (IUPAC name: 1-bromo-2,2,3-trimethylpentane) is a brominated alkane with the molecular formula C₈H₁₇Br and a molecular weight of 193.13 g/mol. The systematic naming follows IUPAC rules, where the longest carbon chain (pentane) is numbered to assign the bromine atom the lowest possible position. The structure features a bromine atom at position 1 and methyl groups at positions 2, 2, and 3, resulting in a highly branched tertiary carbon center.
Structural Features:
A comparison with related compounds highlights its structural uniqueness:
Property | 1-Bromo-2,2,3-trimethylpentane | 2-Bromo-2,4,4-trimethylpentane |
---|---|---|
Molecular Formula | C₈H₁₇Br | C₈H₁₇Br |
Molecular Weight | 193.13 g/mol | 193.13 g/mol |
Substituent Positions | 1-Br; 2,2,3-CH₃ | 2-Br; 2,4,4-CH₃ |
The synthesis of 1-bromo-2,2,3-trimethylpentane aligns with mid-20th-century advancements in halogenation techniques. Early methods involved free-radical bromination of 2,2,3-trimethylpentane or nucleophilic substitution of corresponding alcohols with hydrobromic acid. Its characterization became feasible with the advent of spectroscopic tools like NMR and IR in the 1960s, enabling precise structural elucidation.
As a tertiary bromoalkane, the bromine atom is bonded to a carbon connected to three alkyl groups. This classification influences its reactivity:
Comparative reactivity with other bromoalkanes:
Bromoalkane Type | Example | Reactivity Profile |
---|---|---|
Primary | 1-Bromopropane | SN2-dominated, slower SN1 |
Secondary | 2-Bromobutane | Mixed SN1/SN2 mechanisms |
Tertiary | 1-Bromo-2,2,3-trimethylpentane | SN1 and E2 predominant |
Direct bromination of 2,2,3-trimethylpentane represents the most straightforward approach to synthesizing 1-bromo-2,2,3-trimethylpentane [1]. This methodology involves the direct substitution of a hydrogen atom with a bromine atom on the branched alkane substrate. The reaction typically proceeds through a free radical mechanism initiated by ultraviolet light or elevated temperatures [2].
The general reaction can be represented as: 2,2,3-trimethylpentane + bromine → 1-bromo-2,2,3-trimethylpentane + hydrogen bromide [3]. Under standard conditions, ultraviolet light is employed to split the bromine molecule into two reactive radicals, which then participate in a chain reaction mechanism [2] [3]. The reaction conditions typically involve temperatures ranging from 25 to 125 degrees Celsius in non-polar solvents such as carbon tetrachloride [3] [4].
The regioselectivity of direct bromination strongly favors tertiary carbon-hydrogen bonds over secondary and primary positions [5] [4]. This selectivity pattern (tertiary > secondary > primary) results from the relative stability of the intermediate radicals formed during the hydrogen abstraction step [5]. For 2,2,3-trimethylpentane, the most favorable sites for bromination are the tertiary carbon positions at the 2 and 3 positions of the pentane chain [6].
Method | Reaction Conditions | Regioselectivity | Typical Yield (%) | Advantages |
---|---|---|---|---|
Ultraviolet-initiated radical bromination | Bromine, ultraviolet light, 25-125°C, carbon tetrachloride or other non-polar solvent | Favors tertiary carbon-hydrogen positions (carbon-2 and carbon-3) | 60-82 | Simple setup, inexpensive reagents |
N-bromosuccinimide/carbon tetrachloride radical bromination | N-bromosuccinimide, azobisisobutyronitrile initiator, carbon tetrachloride, reflux, infrared lamp | Favors tertiary carbon-hydrogen positions with high selectivity | 68-90 | Higher selectivity than direct bromine, milder conditions |
Iron-catalyzed bromination | Iron(II) complex, hydrogen peroxide or tert-butyl hydroperoxide oxidant, room temperature | Highly selective for tertiary carbon-hydrogen positions | 50-75 | High regioselectivity, catalytic amounts |
Ruthenium-catalyzed bromination | [{Ruthenium(p-cymene)chloride2}2], tetrabutylammonium tribromide, directing group required | Meta-selective (requires directing group) | 65-85 | Unique regioselectivity patterns possible |
Photoredox-catalyzed bromination | Ruthenium(bipyridine)3chloride2 catalyst, visible light, bromide source, room temperature | Moderate selectivity, substrate dependent | 55-80 | Mild conditions, visible light, room temperature |
The kinetic isotope effects observed in direct bromination reactions provide evidence that carbon-hydrogen bond activation is the rate-determining step [7]. Studies have demonstrated that the abstraction of tertiary hydrogen atoms occurs preferentially over secondary carbon-bound hydrogen atoms, with selectivity ratios often exceeding 10:1 in favor of tertiary positions [7] [4].
Radical-mediated synthesis pathways offer enhanced control and selectivity compared to direct bromination methods [2] [8]. These approaches utilize various radical initiators and specialized reagents to achieve more efficient transformation of 2,2,3-trimethylpentane to 1-bromo-2,2,3-trimethylpentane.
The Wohl-Ziegler bromination represents a significant advancement in radical-mediated synthesis [8]. This methodology employs N-bromosuccinimide as the brominating agent in combination with a radical initiator such as azobisisobutyronitrile or benzoyl peroxide [9] [8]. The reaction typically proceeds in carbon tetrachloride under reflux conditions with an infrared lamp providing additional thermal energy [9]. This approach demonstrates superior selectivity compared to direct molecular bromine, with yields often ranging from 68 to 90 percent [9].
The mechanism of Wohl-Ziegler bromination involves three distinct phases: initiation, propagation, and termination [2] [8]. During initiation, the radical initiator decomposes to form free radicals that subsequently abstract hydrogen atoms from N-bromosuccinimide [8]. The propagation steps involve hydrogen abstraction from the alkane substrate followed by bromine transfer from N-bromosuccinimide to the alkyl radical [2] [8]. Termination occurs through various radical-radical combination reactions [2].
Pathway | Reagents | Mechanism Steps | Selectivity Pattern | Reaction Conditions |
---|---|---|---|---|
Free radical chain reaction | Bromine, ultraviolet light or heat (125°C) | Initiation, Propagation, Termination | 3° > 2° > 1° carbon-hydrogen bonds | Non-polar solvent, 25-125°C, ultraviolet light |
Wohl-Ziegler bromination | N-bromosuccinimide, azobisisobutyronitrile or peroxide initiator, carbon tetrachloride | Radical formation, hydrogen-abstraction, Bromination | High selectivity for 3° positions | Refluxing carbon tetrachloride, infrared lamp or heat, 4-24h |
Photochemical radical bromination | Bromine, visible or ultraviolet light, non-polar solvent | Photolysis of bromine, hydrogen-abstraction, Recombination | Similar to free radical (3° > 2° > 1°) | Room temperature, light source, 1-8h |
Peroxide-initiated radical bromination | Bromine, benzoyl peroxide or tert-butyl peroxide | Peroxide decomposition, Radical formation, Bromination | Slightly lower selectivity than ultraviolet-initiated | 60-80°C, anhydrous conditions, 2-12h |
Metal-mediated radical bromination | Iron bromide or copper bromide, oxidant, radical initiator | Metal-halogen exchange, Radical formation, Bromination | Enhanced selectivity through metal coordination | Room temperature to 80°C, 2-24h |
Photochemical radical bromination utilizes visible or ultraviolet light to initiate the radical chain process [10]. This approach offers the advantage of mild reaction conditions and can be conducted at room temperature [10]. The photoredox catalysis methodology employs ruthenium(bipyridine)3 complexes to generate bromine radicals in situ from bromide sources [10]. This method demonstrates good functional group tolerance and can be applied to complex molecular frameworks.
Peroxide-initiated radical bromination employs organic peroxides such as benzoyl peroxide or tert-butyl peroxide as initiators [4]. These systems typically operate at temperatures between 60 and 80 degrees Celsius and require anhydrous conditions to prevent side reactions [4]. The selectivity patterns observed in peroxide-initiated systems are generally similar to those of ultraviolet-initiated reactions, though slightly reduced overall selectivity may be observed [4].
Catalytic alkylation-halogenation approaches represent advanced methodologies that employ transition metal catalysts to achieve selective carbon-hydrogen bond functionalization [7] [11]. These methods offer enhanced control over regioselectivity and can provide access to products that are difficult to obtain through traditional radical processes.
Iron-catalyzed halogenation systems utilize iron(II) complexes with tetradentate ligands to achieve selective carbon-hydrogen bond activation [7]. The dichloroiron(II) complex of 3,7-dimethyl-9-oxo-2,4-bis(2-pyridyl)-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate methyl ester demonstrates exceptional activity when oxidized with hydrogen peroxide, tert-butyl hydroperoxide, or iodosylbenzene [7]. These systems efficiently oxidize and halogenate alkanes, with kinetic deuterium isotope effects confirming that carbon-hydrogen activation is the rate-determining step [7].
The iron-catalyzed systems show remarkable preference for tertiary over secondary carbon-bound hydrogen atoms [7]. This selectivity is quantified through halogenation studies of adamantane, which serves as a model substrate for evaluating carbon-hydrogen bond selectivity [7]. The reaction efficiencies, measured as yields in stoichiometric reactions and turnover numbers in catalytic processes, depend significantly on the choice of oxidant [7].
Approach | Catalyst System | Brominating Agent | Reaction Conditions | Substrate Scope |
---|---|---|---|---|
Iron-catalyzed carbon-hydrogen activation | Iron(II) complex with tetradentate ligand | Bromine with oxidant (hydrogen peroxide, tert-butyl hydroperoxide) | Room temperature, oxidant, 6-24h | Alkanes, preference for tertiary carbon-hydrogen bonds |
Ruthenium-catalyzed bromination | [{Ruthenium(p-cymene)chloride2}2] complex | Tetrabutylammonium tribromide | Directing group required, 80-120°C, 12-24h | Arenes with directing groups |
Copper-mediated halogenation | Copper bromide/copper acetate system | Copper bromide or N-bromosuccinimide | 60-100°C, oxidant, 6-24h | Activated carbon-hydrogen bonds (benzylic, allylic) |
Palladium-catalyzed carbon-hydrogen functionalization | Palladium acetate with phosphine ligands | N-bromosuccinimide or bromide salts | 80-120°C, additive (silver acetate), 12-48h | Arenes, heteroarenes, activated alkanes |
Photoredox catalysis | Ruthenium(bipyridine)3chloride2 or organic photoredox catalyst | Bromide salts with oxidant | Visible light, room temperature, 4-24h | Diverse substrates, mild conditions |
Ruthenium-catalyzed meta-selective carbon-hydrogen bromination represents a breakthrough in regioselective halogenation [11]. The [{ruthenium(p-cymene)chloride2}2] catalyst system enables functionalization of the meta carbon-hydrogen bond of 2-phenylpyridine derivatives using tetrabutylammonium tribromide [11]. This methodology proceeds through ortho ruthenation to afford an arylruthenium intermediate that exhibits strong directing effects for functionalization at the carbon-hydrogen position para to the carbon-ruthenium bond [11].
Photoredox catalysis has emerged as a powerful tool for mild halogenation reactions [10]. The methodology utilizes visible light-induced photoredox processes where bromine is generated in situ from the oxidation of bromide by ruthenium(bipyridine)3 in its oxidized state [10]. Both the bromine source and the ruthenium catalyst result from the oxidative quenching process, creating an efficient catalytic cycle [10].
Palladium-catalyzed carbon-hydrogen functionalization systems offer versatility in substrate scope and reaction conditions [12]. These catalysts can facilitate allylic alkylation processes where common leaving groups include halogens such as chlorine, bromine, and iodine [12]. The palladium systems demonstrate high stereoselectivity and proceed through double nucleophilic substitution mechanisms that maintain retention of configuration [12].
Stereochemical control in the synthesis of 1-bromo-2,2,3-trimethylpentane presents unique challenges due to the need to establish specific three-dimensional arrangements of atoms during the bromination process [13] [14]. Various strategies have been developed to achieve stereoselective bromination, ranging from substrate-controlled approaches to the use of chiral catalysts and auxiliaries.
Asymmetric bromination using chiral catalysts represents the most direct approach to stereochemical control [14]. Chiral iodobenzene catalysts, such as 2,6-di-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]iodobenzene (R-IBAM), have been developed for catalytic asymmetric bromination of alkenes [14]. These catalysts are hypothesized to deliver bromine cation to the substrate via a hypervalent iodine(III)-bromine bond [14]. The preparation of these catalysts requires enantiopure 1,2-diphenylethylene diamine to form the chiral amidine moieties [14].
Substrate-controlled stereoselectivity relies on existing stereocenters or conformational preferences within the substrate to direct the approach of the brominating agent [13]. The Felkin-Anh stereocontrol model provides a framework for predicting the stereochemical outcome of reactions involving carbonyl-containing substrates [13]. In the context of bromination reactions, steric interactions between the incoming bromine and existing substituents determine the preferred facial approach [13].
Method | Key Components | Mechanism | Typical Stereoselectivity | Limitations |
---|---|---|---|---|
Asymmetric bromination with chiral catalyst | Chiral iodobenzene catalysts (e.g., R-IBAM) | Delivery of bromine cation via hypervalent iodine(III)-bromine bond | Moderate to high (60-95% enantiomeric excess) | Limited substrate scope, sensitive to steric factors |
Substrate-controlled stereoselectivity | Existing stereocenter directing bromination | Steric/electronic control by existing groups | Substrate dependent (diastereoselectivity) | Requires existing stereocenter in substrate |
Chiral auxiliary approach | Removable chiral directing group | Facial selectivity via auxiliary | Good to excellent (80-98% diastereomeric excess) | Additional steps for auxiliary installation/removal |
Stereoselective radical bromination | Chiral environment for radical reactions | Selective hydrogen-abstraction in chiral environment | Low to moderate (20-60% enantiomeric excess) | Challenging to control radical processes |
Transition metal-catalyzed stereoselective bromination | Chiral ligands on transition metal catalysts | Metal-coordinated delivery of bromine | Moderate to good (50-85% enantiomeric excess) | Often requires specialized ligands and conditions |
Chiral auxiliary approaches involve the temporary attachment of a chiral directing group to the substrate [13]. The auxiliary influences the stereochemical outcome of the bromination reaction through steric or electronic effects, after which it can be removed to reveal the desired stereoisomer [13]. This strategy has proven particularly effective in cases where direct asymmetric induction is challenging to achieve.
Stereoselective radical bromination represents a more challenging approach due to the inherent difficulty in controlling radical intermediates [13]. However, specific reaction conditions and chiral environments can influence the selectivity of hydrogen abstraction steps [13]. The use of chiral solvents, templates, or confined reaction environments has shown promise in achieving modest levels of stereocontrol in radical processes.
Transition metal-catalyzed stereoselective bromination combines the advantages of metal catalysis with chiral ligand systems [13] [11]. These approaches often employ chiral phosphine ligands or other coordinating groups that create asymmetric environments around the metal center [13]. The metal-coordinated delivery of bromine can lead to enhanced stereoselectivity compared to non-catalyzed processes [11].